1-[(3-Chlorophenyl)methyl]-2-methylpiperazine
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Overview
Description
1-[(3-Chlorophenyl)methyl]-2-methylpiperazine is a derivative of piperazine, a class of organic compounds with a wide range of biological and pharmaceutical activity . Piperazine derivatives are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been extensively studied. For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Scientific Research Applications
Forensic Analysis
This compound, being a piperazine derivative, can be identified and analyzed in seized materials . Piperazines are often used illicitly, so understanding their chemical properties is crucial for forensic science .
Neuroprotection
Some research suggests that similar compounds may have neuroprotective effects . They can protect dopaminergic neurons from oxidative stress, which could potentially be useful in treating nervous system diseases associated with oxidative stress .
Pharmacology
Piperazine derivatives, including this compound, have been found to have various pharmacological effects . For instance, they can act as central nervous system stimulants .
Photochromism
Some piperazine derivatives exhibit photochromism . This means they change color when exposed to light, which could have applications in the development of light-sensitive materials .
Fluorescence Switching
In addition to photochromism, some piperazine derivatives also show fluorescence switching . This could be useful in the creation of materials for optical data storage or sensing applications .
Biological Potential of Indole Derivatives
While not directly related to this specific compound, it’s worth noting that indole derivatives, which have a similar heterocyclic structure, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
While specific safety and hazard information for 1-[(3-Chlorophenyl)methyl]-2-methylpiperazine was not found, it’s important to handle all chemicals with care. General safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as meta-chlorophenylpiperazine (mcpp), have been found to interact with various serotonin receptors .
Mode of Action
Based on the behavior of structurally similar compounds, it may interact with its targets and induce changes in cellular activity . For instance, mCPP acts as a partial agonist of the human 5-HT2A and 5-HT2C receptors but as an antagonist of the human 5-HT2B receptors .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Mcpp, a structurally similar compound, is known to produce dysphoric, depressive, and anxiogenic effects in rodents and humans .
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-10-8-14-5-6-15(10)9-11-3-2-4-12(13)7-11/h2-4,7,10,14H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTSUUZINYEMMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]-2-methylpiperazine |
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